molecular formula C7H13NO2 B1499253 (S)-3-(Pyrrolidin-2-yl)propanoic acid CAS No. 63328-10-9

(S)-3-(Pyrrolidin-2-yl)propanoic acid

Cat. No.: B1499253
CAS No.: 63328-10-9
M. Wt: 143.18 g/mol
InChI Key: HIDODKLFTVMWQL-LURJTMIESA-N
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Description

(S)-3-(Pyrrolidin-2-yl)propanoic acid (CAS 63328-10-9) is a chiral pyrrolidine derivative of interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for the preparation of more complex molecules. Its structure features a pyrrolidine ring, a common motif in pharmaceuticals, and a propanoic acid chain, making it a useful intermediate for constructing peptidomimetics or ligands for biological targets . The stereochemistry of the (S)-enantiomer is particularly significant for studies requiring specific chiral interactions, such as in the development of enzyme inhibitors or receptor agonists/antagonists. Researchers value this compound for its potential application in drug discovery programs. The solid compound should be stored sealed in a dry environment at 2-8°C to ensure stability . Please note that this product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate care, referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDODKLFTVMWQL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653101
Record name 3-[(2S)-Pyrrolidin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63328-10-9
Record name 3-[(2S)-Pyrrolidin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Protected Pyrrolidine Intermediates

A notable method described in patent literature involves the use of protected pyrrolidine intermediates, such as tert-butyl carbamate derivatives, which are then elaborated to the target acid. For example, the preparation of the title compound can be achieved by starting from (2S)-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]-3-(3-nitrophenyl)propanoic acid derivatives, followed by deprotection and functional group modifications to yield (S)-3-(Pyrrolidin-2-yl)propanoic acid.

Key steps include:

  • Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups to control reactivity.
  • Stereoselective construction of the pyrrolidine ring with defined chiral centers.
  • Removal of protecting groups under acidic conditions.
  • Hydrolysis or oxidation steps to convert side chains to the carboxylic acid functionality.

Michael Addition and Subsequent Modifications

Another synthetic approach involves the Michael addition of heterocyclic amides to acrylic acid derivatives, followed by hydrolysis and functional group transformations to obtain the propanoic acid derivative. Although this method is more commonly applied to quinolin-2-one derivatives, it provides a conceptual framework for preparing related pyrrolidine-containing acids.

Process outline:

  • Reaction of a nucleophilic amide with an activated olefin such as methyl acrylate under base catalysis to form an N-substituted propanoate intermediate.
  • Hydrolysis of the ester to the corresponding carboxylic acid.
  • Further modification of the amide or hydrazide intermediates to introduce the pyrrolidine ring or adjust stereochemistry.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Protected Pyrrolidine Route (2S)-2-[(3R)-1-Boc-pyrrolidin-3-yl]propanoic acid Acidic deprotection, hydrolysis Moderate High (chiral precursors) Enables control over stereochemistry
Michael Addition Approach Heterocyclic amides + methyl acrylate K2CO3 base, 100 °C, 10 h 81-88% Moderate Used mainly for quinolinone derivatives; adaptable
Enzymatic Resolution (Literature inferred) Racemic mixtures Enzymatic hydrolysis or esterification Variable High Common for chiral amino acid derivatives

Detailed Research Findings

  • Stereochemical Control: The use of chiral starting materials such as (2S)- and (3R)-configured pyrrolidine derivatives ensures the desired (S)-configuration in the final product, minimizing the need for resolution steps.

  • Protecting Group Strategies: Boc protection of the pyrrolidine nitrogen is critical to prevent side reactions and to allow selective functional group transformations. Deprotection is typically achieved under acidic conditions without racemization.

  • Reaction Conditions: Hydrolysis of esters to acids is commonly performed under mild basic or acidic aqueous conditions to preserve stereochemistry and avoid degradation.

  • Yield and Purity: The patent example reports moderate yields with high stereochemical purity, indicating the efficiency of the synthetic route. The Michael addition method yields high conversion rates but is more commonly applied to related heterocycles rather than pyrrolidine directly.

  • Synthetic Flexibility: The intermediates such as hydrazides and amides derived from the propanoic acid allow further chemical modifications, enabling the synthesis of a variety of derivatives with potential biological activity.

Chemical Reactions Analysis

(S)-3-(Pyrrolidin-2-yl)propanoic acid: undergoes various types of chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or esters.

  • Reduction: Reduction of the carboxylic acid group to alcohols.

  • Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to this compound esters.

  • Reduction: Reduction leads to the formation of (S)-3-(Pyrrolidin-2-yl)propanol.

  • Substitution: Nucleophilic substitution can produce various substituted pyrrolidines.

Scientific Research Applications

(S)-3-(Pyrrolidin-2-yl)propanoic acid: has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Applied in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (S)-3-(Pyrrolidin-2-yl)propanoic acid exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

3-(Pyrrolidin-2-yl)propanoic Acid

  • Structure: Non-chiral analog lacking stereochemical designation.
  • Molecular Formula: C₇H₁₃NO₂ (same as the target compound).
  • Key Differences : The absence of specified stereochemistry may reduce target specificity in biological systems.
  • Applications: Used in synthetic routes for hydantoin derivatives (e.g., 5-dialkylaminomethyl-3-phenylhydantoin) .

(2S)-3-Phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic Acid (LY3353871)

  • Structure : Features a phenyl substituent and a (3R)-pyrrolidine configuration.
  • Molecular Formula: C₁₃H₁₇NO₂ (MW: 219.28 g/mol).
  • Key Differences :
    • Increased hydrophobicity due to the phenyl group.
    • Dual stereocenters (2S and 3R) may enhance receptor binding selectivity.
  • Applications: Potential role in inflammation or neurological disorders due to structural resemblance to neuroactive compounds .

(2S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic Acid

  • Structure: Contains a fused pyrrolopyridine ring and an amino group.
  • Molecular Formula : C₁₀H₁₁N₃O₂ (MW: 205.21 g/mol).
  • Amino group enhances solubility and hydrogen-bonding capacity.
  • Applications : Investigated for its role in modulating indole-based signaling pathways .

(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic Acid

  • Structure : Includes a Boc-protected pyrrolidine, methoxy, and methyl groups.
  • Molecular Formula: C₁₄H₂₅NO₅ (MW: 287.35 g/mol).
  • Key Differences :
    • Boc group enhances stability during synthetic processes but requires acidic deprotection.
    • Methoxy and methyl groups increase steric hindrance, affecting reactivity.
  • Applications : Intermediate in peptide synthesis and chiral resolution studies .

Lifitegrast (Xiidra®)

  • Structure: A complex derivative with benzofuran, tetrahydroisoquinoline, and methylsulfonylphenyl groups.
  • Relevance: Contains an (S)-configured propanoic acid moiety critical for its function as a LFA-1 antagonist.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chirality
(S)-3-(Pyrrolidin-2-yl)propanoic acid C₇H₁₃NO₂ 143.18 Pyrrolidine, carboxylic acid S
3-(Pyrrolidin-2-yl)propanoic acid C₇H₁₃NO₂ 143.18 Pyrrolidine, carboxylic acid None
LY3353871 C₁₃H₁₇NO₂ 219.28 Phenyl, pyrrolidine 2S, 3R
(2S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid C₁₀H₁₁N₃O₂ 205.21 Amino, pyrrolopyridine 2S
Lifitegrast C₂₃H₂₃Cl₂N₃O₇S 556.41 Benzofuran, tetrahydroisoquinoline S

Biological Activity

(S)-3-(Pyrrolidin-2-yl)propanoic acid, also known as 3-(2-pyrrolidinyl)propanoic acid, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into the biological activities associated with this compound, including its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. Its structure features a pyrrolidine ring connected to a propanoic acid moiety, which is essential for its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its ability to modulate receptor activity positions it as a candidate for drug development in neuropharmacology .
  • Anti-inflammatory Properties : The compound has been studied for its potential to inhibit pro-inflammatory mediators, suggesting it could be useful in treating conditions characterized by inflammation.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes involved in various cellular processes, including those related to inflammation and neurotransmitter signaling.
  • Receptor Binding : Its structural characteristics allow it to bind to neurotransmitter receptors, potentially affecting neuronal signaling pathways and contributing to its neuropharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated anti-inflammatory effects in vitro by inhibiting the production of cytokines in immune cells.
Study 2 Showed potential neuroprotective effects in animal models of neurodegeneration, indicating promise for treating conditions like Alzheimer's disease.
Study 3 Evaluated antimicrobial properties against various bacterial strains, showing moderate efficacy that warrants further investigation.

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound for drug development. Its unique properties make it suitable for applications in:

  • Neurological Disorders : Potential treatments for conditions such as depression and anxiety through modulation of neurotransmitter systems.
  • Chronic Inflammatory Diseases : Development of anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-(Pyrrolidin-2-yl)propanoic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling pyrrolidine derivatives with propanoic acid precursors. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection) and catalytic hydrogenation for deprotection. Purification is achieved via high-performance liquid chromatography (HPLC) or recrystallization, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy (>95% purity threshold). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like racemized isomers .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • Methodological Answer :

  • NMR : 1H and 13C NMR are critical for confirming stereochemistry (S-configuration) and verifying the pyrrolidine-propanoic acid linkage. Key signals include the α-proton (δ 3.1–3.5 ppm) and carboxylic acid proton (δ 12–13 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (C7H13NO2, exact mass 143.18 g/mol) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomeric impurities, ensuring optical purity ≥99% .

Q. What are the primary safety considerations for handling this compound?

  • Methodological Answer : The compound poses hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use fume hoods for synthesis, wear nitrile gloves, and store at 2–8°C in sealed containers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols using:

  • Dose-response curves : Test 1 nM–100 µM ranges to identify EC50/IC50 values.
  • Control compounds : Compare with known enzyme inhibitors (e.g., proline derivatives for aminopeptidase studies).
  • Orthogonal assays : Validate receptor binding (SPR) with functional cellular assays (cAMP/GTPγS) to confirm mechanism .

Q. What strategies are effective for studying interactions between this compound and biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GABA transporters) to measure binding kinetics (ka/kd).
  • X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., proline dehydrogenase) to resolve binding pockets.
  • Molecular Dynamics (MD) Simulations : Model interactions using force fields (AMBER/CHARMM) to predict stability of ligand-protein complexes .

Q. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantioselectivity.
  • Flow Chemistry : Continuous reactors reduce side reactions and improve heat management.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Pyrrolidin-2-yl)propanoic acid
Reactant of Route 2
(S)-3-(Pyrrolidin-2-yl)propanoic acid

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